3-Amino-5-(aminomethyl)benzamide
Overview
Description
3-Amino-5-(aminomethyl)benzamide is an organic compound with the molecular formula C8H11N3O It is characterized by the presence of an amino group at the third position and an aminomethyl group at the fifth position on the benzamide ring
Mechanism of Action
Target of Action
3-Amino-5-(aminomethyl)benzamide is a synthetic compound with potential biological activity . . It’s worth noting that a structurally similar compound, 3-Aminobenzamide, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
If we consider the mode of action of 3-aminobenzamide, it acts by inhibiting the enzyme parp, thereby affecting dna repair processes .
Biochemical Pathways
If it shares similarities with 3-aminobenzamide, it may impact the dna repair pathways by inhibiting the activity of parp .
Result of Action
If it acts similarly to 3-aminobenzamide, it may lead to the inhibition of dna repair processes, potentially affecting cell survival .
Biochemical Analysis
Cellular Effects
Benzamides have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with formaldehyde and ammonium chloride to form 3-nitro-5-(aminomethyl)benzaldehyde. This intermediate is then reduced to 3-amino-5-(aminomethyl)benzaldehyde, which is subsequently converted to this compound through an amidation reaction with ammonia or an amine source .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzamides, nitroso compounds, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-5-(aminomethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
3-Aminobenzamide: Lacks the aminomethyl group, making it less versatile in certain reactions.
5-Aminomethylbenzamide: Lacks the amino group at the third position, affecting its reactivity and applications.
3-Nitro-5-(aminomethyl)benzamide: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
Uniqueness: This dual functionality allows for a broader range of chemical modifications and interactions compared to its similar compounds .
Properties
IUPAC Name |
3-amino-5-(aminomethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4,9-10H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRRGYKDXABRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302090 | |
Record name | 3-Amino-5-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379361-63-3 | |
Record name | 3-Amino-5-(aminomethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379361-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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